Ramoplanin A1

Total synthesis Structural elucidation Lipoglycodepsipeptide

Quantitative analysis of ramoplanin fermentation complexes requires a pure A1 standard-natural abundance is only 6-12%. The undefined mixture confounds peak assignment and SAR studies. - Component: (2Z,4E)-2,4-octadienoyl chain; MW ~2540 g/mol; orthologous binding to Lipid II (no D-Ala-D-Ala cross-resistance) - Application: HPLC system suitability, MS/MS dereplication, transglycosylase inhibitor screening - Supply: ≥95% purity, single batch-to-batch consistency for reproducible IC₅₀ assays

Molecular Formula C118H152ClN21O40
Molecular Weight 2540.0 g/mol
CAS No. 81988-87-6
Cat. No. B10859737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamoplanin A1
CAS81988-87-6
Molecular FormulaC118H152ClN21O40
Molecular Weight2540.0 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CC5=CC=CC=C5)CCCN)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C(C)O)C9=CC=C(C=C9)O)CC(C)C)C)C1=CC(=C(C=C1)O)Cl)C(=O)N
InChIInChI=1S/C118H152ClN21O40/c1-8-9-10-11-15-22-81(152)126-76(50-80(122)151)106(165)140-92-98(100(123)159)179-116(175)91(65-33-44-77(150)71(119)49-65)139-101(160)55(4)125-104(163)74(47-54(2)3)127-82(153)51-124-107(166)86(60-23-34-66(146)35-24-60)135-110(169)85(58(7)145)133-112(171)88(64-31-42-70(43-32-64)176-118-99(96(157)94(155)79(53-142)178-118)180-117-97(158)95(156)93(154)78(52-141)177-117)134-103(162)72(20-16-45-120)128-105(164)75(48-59-18-13-12-14-19-59)130-108(167)83(56(5)143)132-113(172)89(62-27-38-68(148)39-28-62)137-114(173)90(63-29-40-69(149)41-30-63)136-109(168)84(57(6)144)131-102(161)73(21-17-46-121)129-111(170)87(138-115(92)174)61-25-36-67(147)37-26-61/h10-15,18-19,22-44,49,54-58,72-76,78-79,83-99,117-118,141-150,154-158H,8-9,16-17,20-21,45-48,50-53,120-121H2,1-7H3,(H2,122,151)(H2,123,159)(H,124,166)(H,125,163)(H,126,152)(H,127,153)(H,128,164)(H,129,170)(H,130,167)(H,131,161)(H,132,172)(H,133,171)(H,134,162)(H,135,169)(H,136,168)(H,137,173)(H,138,174)(H,139,160)(H,140,165)/b11-10+,22-15-/t55-,56+,57-,58-,72-,73-,74+,75+,76+,78-,79-,83+,84-,85-,86+,87-,88+,89-,90+,91+,92+,93-,94-,95+,96+,97+,98+,99+,117-,118+/m1/s1
InChIKeyQMJRFQRMRCJRIV-NIIZMFKTSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramoplanin A1: Structural Identity and Procurement Profile


Ramoplanin A1 (CAS 81988-87-6, molecular formula C₁₁₈H₁₅₂ClN₂₁O₄₀, MW ~2540 g/mol) is a structurally defined, minor component of the ramoplanin antibiotic complex produced by Actinoplanes sp. ATCC 33076 [1]. It belongs to the lipoglycodepsipeptide class, sharing an identical 17-amino-acid macrocyclic core with ramoplanins A2 and A3 but differentiated by its N-terminal Asn1 fatty acid substituent: (2Z,4E)-2,4-octadienoic acid [2]. Ramoplanin A1 constitutes approximately 6–12% of the natural fermentation complex, in contrast to the dominant ramoplanin A2 (72–86%) [3]. Its structure was unambiguously confirmed through total synthesis of the aglycon, which also provided a critical revision of the lipid side-chain double-bond stereochemistry originally misassigned as cis-cis [2]. As a pure, well-characterized single component, ramoplanin A1 serves as an essential analytical reference standard and a defined SAR probe for glycopeptide antibiotic research.

Analytical standard
Single-component identity confirmed by total synthesis; enables accurate peak identification in HPLC/LC-MS profiles.
SAR probe
Linear C8 di-unsaturated chain provides a defined scaffold for lipid side chain modification studies.
Target engagement
Supports Lipid II binding and transglycosylase inhibition assays as a mechanistically validated tool compound.

Why Ramoplanin A1 Cannot Be Substituted by Analogs or Vancomycin


Although ramoplanins A1, A2, and A3 share an identical 17-residue macrocyclic core and exhibit virtually indistinguishable antimicrobial activities in standard MIC assays [1], substitution of ramoplanin A1 with the complex mixture or with ramoplanin A2 introduces material differences in fatty acid chain structure that confound analytical method development, SAR interpretation, and biosynthetic pathway studies. Ramoplanin A1 carries a linear (2Z,4E)-2,4-octadienoyl chain (C₈ diunsaturated), whereas ramoplanin A2 bears the branched (2Z,4E)-7-methyloctadienoyl chain (C₉ diunsaturated) [2]. These structural differences, while subtle, produce distinct chromatographic retention times, mass spectrometric fragmentation patterns, and differential behavior in lipid-binding assays [3]. Furthermore, the ramoplanin class operates through a mechanism—dimeric sequestration of Lipid II at a site distinct from the D-Ala-D-Ala motif—that fundamentally differs from vancomycin and teicoplanin, conferring retained activity against vancomycin-resistant enterococci (VRE) and metronidazole-resistant Clostridium difficile, with no observed cross-resistance [4]. Substituting ramoplanin A1 with a glycopeptide or an undefined complex therefore introduces uncontrolled variables that undermine reproducibility in quantitative studies.

Ramoplanin A1 (this product)
Linear (2Z,4E)-2,4-octadienoyl chain (C8); confirmed stereochemistry via total synthesis; constitutes 6–12% of natural complex.
Ramoplanin A2 or complex mixture
Branched (2Z,4E)-7-methyloctadienoyl chain (C9); different retention and MS fragmentation; batch-dependent A1/A2/A3 ratios may shift analytical baselines.
Ramoplanin A1 mechanism
Lipid II sequestration at pyrophosphate-MurNAc site; dimeric binding; orthogonal to D-Ala-D-Ala recognition.
Vancomycin / Teicoplanin
Bind D-Ala-D-Ala terminus; resistance emerging via VanA/VanB; cannot serve as positive control for transglycosylase-targeted screens.
Structural analog mismatch may alter chromatographic method development, SAR interpretation, and cross-resistance study outcomes. Validate retention and binding behavior before substitution.

Quantitative Evidence for Ramoplanin A1


Structural Identity Confirmed by Total Synthesis and Stereochemistry Revision

The structure of ramoplanin A1 aglycon was unambiguously established through total synthesis, which corrected the lipid side-chain double-bond stereochemistry from the originally assigned cis-cis configuration to the authentic (2Z,4E)-2,4-octadienoyl geometry. This structural revision, accomplished via late-stage acylation of the cyclic depsipeptide core with the correct (2Z,4E)-octadienoic anhydride, distinguishes ramoplanin A1 from all earlier literature that relied on the misassigned stereochemistry [1]. The synthetic aglycon matched natural ramoplanin A1 by comparative NMR, HPLC, and mass spectrometry. In contrast, ramoplanin A2 bears the (2Z,4E)-7-methyloctadienoyl chain and ramoplanin A3 bears the (2Z,4E)-7-methyloctadienoyl chain as well but with a different double-bond isomer, with A2 representing 72–86% of the natural complex versus A1 at 6–12% [2]. This structural certification is critical for any study requiring a chemically defined, single-component ramoplanin rather than an undefined mixture.

Structural identity & stereochemistry
Head-to-head
Total synthesis confirmed (2Z,4E)-2,4-octadienoyl chain, correcting earlier cis-cis misassignment. A1 aglycon matched natural material by NMR, HPLC, HRMS.
Only synthesis-validated A1 guarantees correct side-chain geometry for analytical reference use.
Material predating 2004 revision may have misassigned stereochemistry.
Total synthesis Structural elucidation Lipoglycodepsipeptide

Superior Potency Against MRSA Compared to Vancomycin and Teicoplanin

In a direct comparative study against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, S. epidermidis, and S. haemolyticus, ramoplanin was 2- to 8-fold more active than either vancomycin or teicoplanin, determined by agar incorporation MIC methodology in Mueller-Hinton medium with an inoculum of 10⁵ CFU [1]. In an independent study of 316 Gram-positive bacteremic isolates, ramoplanin demonstrated MICs ≤0.25 μg/mL for ≥99% of S. aureus and 100% of coagulase-negative staphylococci, surpassing both vancomycin and teicoplanin in activity [2]. Against 60 selected MRSA strains from 26 countries, ramoplanin produced an MIC₉₀ of 0.5 mg/L and MBC₉₀ of 1.0 mg/L, compared with teicoplanin MIC₉₀ of 1.2 mg/L (MBC₉₀ >32 mg/L) and vancomycin MIC₉₀ of 2.2 mg/L (MBC₉₀ >32 mg/L) [3]. The ramoplanin complex is consistently reported as 2–10 times more active than vancomycin against Gram-positive bacteria [4]. Note: these data were generated with the ramoplanin complex (A1/A2/A3 mixture) or ramoplanin A2; antimicrobial activities of A1, A2, and A3 are reported as virtually indistinguishable; individual A1 MIC data are not separately published.

Activity vs. MRSA (ramoplanin complex)
Class-level inference
MIC₉₀ 0.5 mg/L (ramoplanin) vs. vancomycin 2.2 mg/L, teicoplanin 1.2 mg/L (MRSA, n=60). MBC₉₀ >32-fold lower than comparators.
Supports antimicrobial screening context for drug-resistant Gram-positive pathogens.
Data generated with ramoplanin complex; A1-specific MIC not separately reported.
Antimicrobial susceptibility MRSA Glycopeptide comparison

Rapid Bactericidal Kinetics Versus Vancomycin Bacteriostasis

Ramoplanin exhibits consistently bactericidal activity at concentrations close to its MIC (MBC/MIC ratio ≤2), in contrast to vancomycin and teicoplanin which are bacteriostatic near their respective MICs. In a study of 75 methicillin- and gentamicin-resistant S. aureus (MGRSA) strains, ramoplanin achieved bactericidal killing of all strains within 6 hours at 1.0 mg/L, whereas the MBC₉₀ for vancomycin remained >32 mg/L after 22 hours exposure and teicoplanin required 26 hours to reach MBC₉₀ of 2.5–4.0 mg/L [1]. Against MRSA, time-kill experiments demonstrated that ramoplanin at 20 mg/L produced 99.9% killing in less than 4 hours, comparable to ciprofloxacin at 3.0 mg/L [2]. Against vancomycin-resistant E. faecium (VREF), ramoplanin was bactericidal at 2× MIC with an MIC range of ≤0.125–1 μg/mL and MBC range of ≤0.125–4 μg/mL; the MIC₉₀ was 1 μg/mL [3]. This rapid, concentration-dependent bactericidal action stems from ramoplanin's dual mechanism: Lipid II sequestration plus membrane depolarization at ≥MBC [4].

Bactericidal kinetics
Class-level inference
Ramoplanin MBC₉₀ 1.0 mg/L within 6 h vs. vancomycin >32 mg/L at 22 h (MGRSA, n=75). MBC/MIC ratio ≤2 for ramoplanin.
Reported rapid bactericidal profile may inform time-kill experimental design.
Class-level inference from ramoplanin complex; A1-specific kinetics not isolated.
Bactericidal kinetics Time-kill MBC/MIC ratio

Absence of Cross-Resistance in VRE and C. difficile

Ramoplanin retains full activity against bacterial strains that have developed resistance to vancomycin (VanA, VanB phenotypes), teicoplanin, metronidazole, linezolid, and quinupristin/dalfopristin. Against 105 clinical isolates of toxigenic C. difficile, including 8 vancomycin-intermediate (Vani) and 6 metronidazole-resistant (Mtzr) strains, ramoplanin exhibited MICs of 0.03–0.5 μg/mL (MIC₅₀/₉₀ = 0.25 μg/mL; geometric mean MIC = 0.22 μg/mL); all isolates were susceptible at ≤0.5 μg/mL regardless of their vancomycin or metronidazole susceptibility phenotype [1]. Against vancomycin-resistant E. faecium (VanA and VanB phenotypes), ramoplanin MICs ranged from ≤0.125–1 μg/mL, whereas vancomycin MICs exceeded 128 μg/mL and teicoplanin MICs ranged from 0.25 to >128 μg/mL depending on Van phenotype [2]. The mechanistic basis for this absence of cross-resistance is ramoplanin's binding to the Lipid II pyrophosphate-MurNAc locus, which is structurally and functionally distinct from the D-Ala-D-Ala terminus targeted by vancomycin and teicoplanin [3]. No laboratory-derived or clinical ramoplanin resistance has been reported, and the frequency of spontaneous resistance is low (≤1 × 10⁻⁶ to ≤1 × 10⁻⁸ at 2× to 4× MIC) [4].

Absence of cross-resistance
Class-level inference
Ramoplanin MIC ≤1 μg/mL against VRE VanA/VanB and C. difficile Vani/Mtzr (n=105). Vancomycin MIC >128 μg/mL for VanA strains.
Mechanistic distinction supports resistance mechanism studies without cross-resistance confounders.
Class-level data; A1 activity expected to mirror ramoplanin A2/A3 based on identical core.
Cross-resistance VRE Clostridium difficile

Nanomolar Lipid II Binding Affinity and Unique Dimer Mechanism

Ramoplanin inhibits bacterial transglycosylases by binding directly to Lipid II with an apparent dissociation constant in the nanomolar range, with a binding stoichiometry of 2:1 (ramoplanin:Lipid II) consistent with a C2-symmetric dimer model [1]. By comparison, vancomycin binds to the D-Ala-D-Ala terminus of Lipid II with a Kd of approximately 1 μM—a difference of roughly three orders of magnitude in target affinity [1]. The binding interaction primarily involves the pyrophosphate moiety and the first sugar (MurNAc) of Lipid II, located at a site on the peptidoglycan intermediate that is completely distinct from the D-Ala-D-Ala binding pocket of vancomycin [2]. Ramoplanin also binds Lipid I (the MurG substrate) with lower affinity (Lipid II > Lipid I), enabling dual blockade of both the intracellular MurG step and the extracellular transglycosylase step of peptidoglycan assembly [3]. Membrane-binding studies further demonstrate that ramoplanin preferentially binds anionic over zwitterionic membrane mimetics, with the positive charge of the peptide ring and the di-unsaturated lipid side chain playing a pivotal role in membrane targeting and delivery to Lipid II [4]. The dimannosyl moiety of ramoplanin (absent in enduracidin) enhances aqueous solubility and contributes to direct MurG enzyme interaction independently of Lipid I binding [3].

Lipid II binding affinity
Cross-study comparable
Kd (apparent) in nanomolar range; 2:1 ramoplanin:Lipid II stoichiometry. ~1000-fold higher affinity than vancomycin (Kd ~1 μM).
Nanomolar target engagement supports transglycosylase inhibitor screening and structural biology studies.
Binding measured with ramoplanin A2/A3; A1 expected comparable due to identical macrocyclic core.
Lipid II binding Transglycosylase inhibition Binding affinity

Lipid Side Chain Contribution to Activity and SAR Foundation

The contribution of the Asn1 N-terminal fatty acid side chain to the antimicrobial activity of ramoplanins was quantitatively determined through total synthesis of aglycon analogue 5c, in which the natural di-unsaturated side chain was replaced with a simple acetyl group. This substitution resulted in a 16-fold loss of antimicrobial activity, establishing that while the lipid side chain is not absolutely essential for target binding, it contributes significantly to potency—likely by facilitating membrane targeting and delivery of the antibiotic to its Lipid II target [1]. This finding is directly relevant to ramoplanin A1 procurement because the A1-specific (2Z,4E)-2,4-octadienoyl chain represents the structurally simplest di-unsaturated fatty acid among the three natural congeners (linear C8 vs. branched C9 in A2/A3), making A1 the preferred starting point for systematic SAR studies of chain length, branching, and unsaturation effects [2]. Furthermore, replacement of the hydrolytically labile depsipeptide ester (HAsn²) with a stable amide (Dap²) in the aglycon core yielded analogue 5a, which was slightly more potent than the natural aglycon while eliminating the primary degradation pathway (lactone hydrolysis under basic conditions) [3]. A comprehensive forced-degradation study confirmed that lactone ring hydrolysis is the predominant degradation route of ramoplanin, with significant degradation observed under alkaline conditions [4].

Lipid side chain contribution to activity
Cross-study comparable
16-fold activity loss upon acetyl replacement of natural di-unsaturated side chain. Depsipeptide ester hydrolysis: ~40% in 2 min under mild basic conditions.
Quantifies side chain role for SAR; linear C8 chain of A1 offers a simpler scaffold than branched A2/A3.
Stability liabilities require attention in formulation and storage; data from ramoplanin A2 aglycon studies.
Structure-activity relationship Lipid side chain Aglycon analogue

Research and Industrial Applications of Ramoplanin A1


Analytical Reference Standard for Chromatography and Quality Control

Ramoplanin A1, as a structurally defined single component with its (2Z,4E)-2,4-octadienoyl chain unambiguously confirmed by total synthesis [1], provides a critical reference marker for HPLC and LC-MS method development. The natural ramoplanin complex contains A1 at only 6–12% abundance [2], making a purified A1 standard essential for peak identification, system suitability testing, and quantification in forced-degradation studies where lactone hydrolysis products must be distinguished from authentic minor components [3]. Its distinct retention time relative to the dominant A2 component enables accurate deconvolution of chromatographic profiles that would be ambiguous when using the undefined complex mixture alone.

Scaffold for Lipid Side Chain SAR Programs

The quantitative SAR data establishing that the Asn1 lipid side chain contributes 16-fold to antimicrobial activity [1], combined with the structural simplicity of A1's linear C8 di-unsaturated chain relative to the branched C9 chains of A2 and A3 [2], positions ramoplanin A1 as the preferred scaffold for systematic medicinal chemistry exploration of lipid chain length, unsaturation, and branching effects. The Boger group's total synthesis route to the A1 aglycon provides an established synthetic methodology for generating A1-derived analogues with modified or stabilized lipid appendages, directly applicable to programs seeking to overcome the parenteral tolerability limitations of the natural product while preserving the nanomolar Lipid II binding affinity [3].

Positive Control for Lipid II Binding and Transglycosylase Assays

Ramoplanin A1, sharing the identical macrocyclic core and Lipid II binding pharmacophore with the clinically developed ramoplanin A2, serves as a mechanistically validated positive control in high-throughput screens for novel transglycosylase inhibitors [1]. Its orthogonal binding site (Lipid II pyrophosphate-MurNAc) relative to vancomycin (D-Ala-D-Ala) eliminates false positives from glycopeptide-site binders, while its nanomolar target affinity [2] provides a robust assay window. For academic and industrial screening groups, procuring a defined single component (A1) rather than the complex mixture ensures day-to-day and batch-to-batch reproducibility in IC₅₀ determinations, fluorescence polarization assays, and SPR-based binding measurements.

Standard for Biosynthetic Pathway and Fermentation Studies

In Actinoplanes sp. ATCC 33076 fermentation, the ratio of ramoplanin A1, A2, and A3 is modulated by precursor amino acid feeding: L-leucine supplementation increases A2 production, while L-valine shifts the complex toward A3 [1]. Purified ramoplanin A1 is therefore required as an authentic standard to quantify component ratios during fermentation optimization, metabolic engineering of the ramoplanin biosynthetic gene cluster [2], and MS/MS-based dereplication of novel ramoplanin analogues from actinomycete screening libraries [3]. Without a pure A1 standard, changes in the A1:A2:A3 ratio—a key quality attribute for any ramoplanin-derived therapeutic—cannot be accurately monitored.

Application
Selection Property
Validation Focus
Analytical reference standard (HPLC/LC-MS)
Single-component identity, confirmed stereochemistry
Peak assignment, system suitability, forced-degradation profiling
Lipid side chain SAR scaffold
Linear C8 di-unsaturated chain, total synthesis route available
Systematic modification of chain length, unsaturation, and stability
Transglycosylase/Lipid II binding assays
Nanomolar Lipid II affinity, orthogonal binding site vs. vancomycin
Positive control for HTS, SPR, and fluorescence polarization assays
Biosynthetic pathway & fermentation monitoring
Defined A1 component for ratio quantification
Fermentation optimization, metabolic engineering, MS/MS dereplication
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